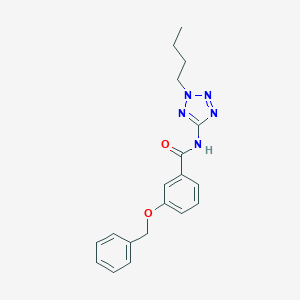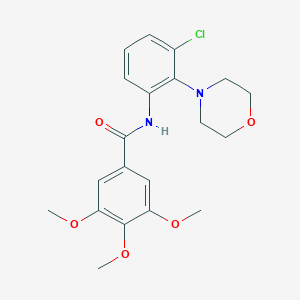
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the benzyloxy group via an etherification reaction. The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)phenol: Contains a phenol group instead of a benzamide.
Uniqueness
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzyloxy group and a tetrazole ring allows for versatile interactions and applications that may not be achievable with similar compounds.
Eigenschaften
Molekularformel |
C19H21N5O2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-3-12-24-22-19(21-23-24)20-18(25)16-10-7-11-17(13-16)26-14-15-8-5-4-6-9-15/h4-11,13H,2-3,12,14H2,1H3,(H,20,22,25) |
InChI-Schlüssel |
DPFBSJNHXJCELT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244331.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide](/img/structure/B244332.png)
![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B244333.png)

![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide](/img/structure/B244338.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
